Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)

Ethyl 3-Phenylbut-2-enoate structure
Ethyl 3-Phenylbut-2-enoate structure
Product Name:Ethyl 3-Phenylbut-2-enoate
Numero CAS:945-93-7
MF:C12H14O2
MW:190.238363742828
MDL:MFCD00053762
CID:805935
Update Time:2025-06-09

Ethyl 3-Phenylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 3-phenylbut-2-enoate
    • 2-Butenoic acid,3-phenyl-, ethyl ester
    • ETHYL TRANS-β-METHYLCINNAMATE
    • (E)-3-phenyl-2-butenoic acid ethyl ester
    • (E)-3-phenyl-but-2-enoic acid ethyl ester
    • 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
    • Ethyl 3-phenylcrotonate
    • ETHYL BETA-METHYLCINNAMATE
    • ETHYL B-METHYLCINNAMATE
    • ETHYL TRANS-SS-METHYLCINNAMATE
    • trans-3-phenyl-but-
    • Ethyl trans-beta-methylcinnamate
    • (E)-ethyl 3-phenylbut-2-enoate
    • BSXHSWOMMFBMLL-MDZDMXLPSA-N
    • ethyl (2E)-3-phenylbut-2-enoate
    • ethyl (E)-3-phenylbut-2-enoate
    • Ethyl (E)-3-Phenyl-2-butenoate
    • 2-Butenoic acid, 3-phenyl-, ethyl ester
    • Cinnamic acid, .beta.-methyl-, ethyl ester
    • ethyl trans--methylcinnamate
    • 6237AC
    • SBB053785
    • Ethyl (2E)-3-phenyl-2-butenoate #
    • 2-Butenoi
    • Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 3-phenyl-2-butenoate
    • NSC 20769
    • Ethyl 3-Phenylbut-2-enoate
    • MDL: MFCD00053762
    • Inchi: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
    • Chiave InChI: BSXHSWOMMFBMLL-UHFFFAOYSA-N
    • Sorrisi: O=C(C=C(C)C1C=CC=CC=1)OCC

Proprietà calcolate

  • Massa esatta: 190.09900
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 212
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Densità: 1.042
  • Punto di ebollizione: 142-144 ºC (p=15 torr)
  • Punto di infiammabilità: >113 ºC
  • Indice di rifrazione: n20/D 1.546(lit.)
  • PSA: 26.30000
  • LogP: 2.65300

Ethyl 3-Phenylbut-2-enoate Informazioni sulla sicurezza

  • WGK Germania:3
  • Istruzioni di sicurezza: S24; S25

Ethyl 3-Phenylbut-2-enoate Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Ethyl 3-Phenylbut-2-enoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
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$ 50.00 2022-06-05
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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abcr
AB155034-1 g
Ethyl beta-methylcinnamate; .
945-93-7
1g
€89.40 2022-06-11

Ethyl 3-Phenylbut-2-enoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Application of high pressure to some difficult Wittig reactions
Isaacs, Neil S.; El-Din, Ghazi Najim, Tetrahedron Letters, 1987, 28(19), 2191-2

Metodo di produzione 2

Condizioni di reazione
Riferimento
Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates
Jalander, Lars; Broms, Merete, Acta Chemica Scandinavica, 1983, 37(3), 173-8

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine
Riferimento
Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes
Dai, Xingyi; Zhang, Jing; Ma, Jingji, Youji Huaxue, 1989, 9(4), 361-3

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane ,  Water ;  16 h, 110 °C
Riferimento
Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines
Xu, Li; Li, Bi-Jie; Wu, Zhen-Hua; Lu, Xing-Yu; Guan, Bing-Tao; et al, Organic Letters, 2010, 12(4), 884-887

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  2 h, reflux; 1 h, reflux; cooled
Riferimento
Synthesis of adamantane substituted spiro 1,2,4-trioxanes using simple and cheap starting material
Kumar, Lalit; Kaushik, Niranjan; Malik, Anuj; Kumar, Pradeep, Asian Journal of Chemistry, 2009, 21(5), 3540-3546

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ;  rt
Riferimento
An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans
Koch, Vanessa; Brase, Stefan, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ;  66 h, reflux
Riferimento
One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11
Shuto, Satoshi; Niizuma, Satoshi; Matsuda, Akira, Journal of Organic Chemistry, 1998, 63(13), 4489-4493

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 40 min, 0 °C
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
Riferimento
Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties
Kumar, Prashant; Kumar, Pravesh; Venkataramani, Sugumar ; Ramasastry, S. S. V., ACS Catalysis, 2022, 12(2), 963-970

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane ,  Water ;  12 h, rt
Riferimento
Pd-catalyzed addition of organoboronic acids to alkynes at room temperature
Gupta, Arun Kumar; Kim, Ki Seong; Oh, Chang Ho, Synlett, 2005, (3), 457-460

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Benzoic acid ,  Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  50 h, 80 °C
Riferimento
Acid-Promoted Olefination of Ketones by an Iron(III) Porphyrin Complex
Chen, Ying; Huang, Lingyu; Zhang, X. Peter, Organic Letters, 2003, 5(14), 2493-2496

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ;  25 - 30 °C; 10 - 12 h, rt
Riferimento
Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring
Mirzabekova, N. S.; Kuz'mina, N. E.; Lukashov, O. I.; Sokolova, N. A.; Golosov, S. N.; et al, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ;  reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  3 h, reflux
Riferimento
Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives
Kumar, Lalit; Kumar, Pardeep; Kaushik, Niranjan, Oriental Journal of Chemistry, 2008, 24(2), 595-600

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ;  reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  2 h, reflux; 1 h, reflux
Riferimento
Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives
Kumar, Lalit; Kumar, Pardeep; Kaushik, Niranjan, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols
Wang, Yujie; Shao, Zhihui; Zhang, Kun; Liu, Qiang, Angewandte Chemie, 2018, 57(46), 15143-15147

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  0 °C; 5 min
1.2 Reagents: Tetrabutylammonium fluoride ;  16 h, rt
Riferimento
One-Pot, Fluoride-Promoted Wittig Reaction
Fumagalli, Tiziano; Sello, Guido; Orsini, Fulvia, Synthetic Communications, 2009, 39(12), 2178-2195

Ethyl 3-Phenylbut-2-enoate Raw materials

Ethyl 3-Phenylbut-2-enoate Preparation Products

Ethyl 3-Phenylbut-2-enoate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
Numero d'ordine:A859325
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:17
Prezzo ($):493.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
A859325
Purezza:99%
Quantità:5g
Prezzo ($):493.0
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